4-Methyl-2-(3-methylbut-2-en-1-yl)phenol
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Overview
Description
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is also known as 4-(3-methylbut-2-enyl)phenol. This compound is characterized by a phenolic structure with a methyl and a prenyl group attached to the benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 3-methyl-2-buten-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated phenols or other substituted derivatives .
Scientific Research Applications
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a phenolic hydroxyl group.
3-Methylbut-2-en-1-ol: This compound is an alcohol with a similar prenyl group but lacks the aromatic ring.
2-Methylbut-2-en-1-yl acetate: This ester has a similar prenyl group but differs in its ester functional group.
Uniqueness
4-Methyl-2-(3-methylbut-2-en-1-yl)phenol is unique due to its combination of a phenolic hydroxyl group and a prenyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
23446-56-2 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(2)4-6-11-8-10(3)5-7-12(11)13/h4-5,7-8,13H,6H2,1-3H3 |
InChI Key |
AYYLFIXOSLEFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC=C(C)C |
Origin of Product |
United States |
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